4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
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Overview
Description
4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a heterocyclic organic compound with significant importance in various fields of chemistry and biology. This compound features a pyridine ring substituted with hydroxymethyl, methyl, and carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with formaldehyde and subsequent oxidation to introduce the hydroxymethyl group. The reaction conditions often involve the use of catalysts such as palladium or platinum and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of robust catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, often facilitated by catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, aluminum chloride.
Major Products
Oxidation: 4-Carboxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid.
Reduction: 4-Hydroxymethyl-6-methyl-2-hydroxy-1,2-dihydro-pyridine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups play crucial roles in binding to active sites, facilitating various biochemical reactions. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
- 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
- 4-Hydroxymethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Uniqueness
4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is unique due to the presence of both hydroxymethyl and methyl groups on the pyridine ring, which enhances its reactivity and potential for diverse chemical modifications. This structural uniqueness allows for a broader range of applications compared to its similar compounds .
Properties
IUPAC Name |
4-(hydroxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-4-2-5(3-10)6(8(12)13)7(11)9-4/h2,10H,3H2,1H3,(H,9,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULJVXYSRVVACP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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